![molecular formula C14H19NO5 B1333092 3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 454473-84-8](/img/structure/B1333092.png)

3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

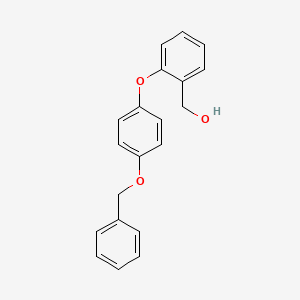

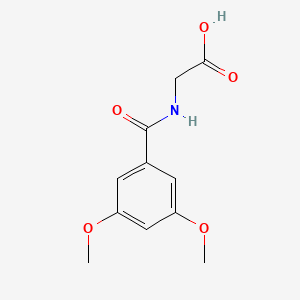

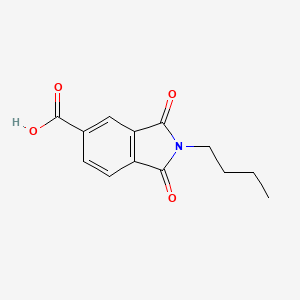

“3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid” is a chemical compound with the molecular formula C14H19NO5 . It is a derivative of tyrosine, an amino acid .

Molecular Structure Analysis

The molecular structure of this compound consists of a tert-butoxycarbonyl (Boc) group attached to an amino group, which is part of a propanoic acid backbone. This backbone also has a 4-hydroxyphenyl group attached .Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.3 g/mol . Other physical and chemical properties such as melting point, solubility, etc., are not available in the retrieved data.Scientific Research Applications

I have conducted a search to gather information on the potential scientific research applications of 3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid. Below are the unique applications, each detailed in its own section:

Antimicrobial Agents

This compound, like other propionic acid derivatives, may be used as an antimicrobial agent against a broad spectrum of microorganisms. It could potentially be effective in combating prevalent pathogens such as ESKAPE bacteria (Enterococcus spp., Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa) .

Anti-inflammatory and Analgesic Applications

Propionic acid derivatives are known for their anti-inflammatory properties, exhibiting analgesic and antipyretic effects. The compound could be researched for similar applications in pharmaceuticals .

Herbicides

These derivatives have been used as herbicides controlling both monocotyledonous and dicotyledonous plants. The subject compound may serve as a precursor or active ingredient in herbicide formulations .

Food Preservatives

In the food industry, propionic acid derivatives serve as preservatives in bakery and cheese products. This compound could be explored for its preservative qualities to extend the shelf life of food items .

Artificial Flavors and Fragrances

The compound may have applications in the creation of artificial flavors and fragrances due to the versatile nature of propionic acid derivatives in this field .

Neuroscience Research

There is potential for this compound to be used in neuroscience research, exploring its effects on neurotransmitter production and gut microbiota health, which could have implications for brain health .

Pharmaceutical Precursors

As a derivative of propionic acid, this compound could be used as a precursor in the synthesis of various pharmaceuticals .

Material Science

Propionic acid derivatives can be precursors for cellulose acetate propionate (CAP), which is used in coatings, films, and other materials. Research into the use of this specific compound for such applications could be valuable .

Future Directions

Mechanism of Action

Target of Action

It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis .

Mode of Action

As a tyrosine derivative, it may interact with enzymes or receptors that recognize tyrosine or its derivatives. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly in peptide synthesis. It could be involved in the regulation of the compound’s interactions with its targets .

properties

IUPAC Name |

3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBNWQLIRVDMMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)